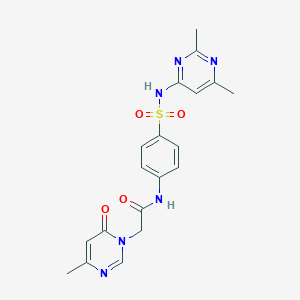![molecular formula C25H25N5O3 B2793364 8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-14-9](/img/structure/B2793364.png)
8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purines are a class of organic compounds that play crucial roles in the biochemistry of life . They are part of the structure of many significant biomolecules like DNA, RNA, ATP, GTP, cyclic AMP, cyclic GMP, and coenzymes . The compound you mentioned seems to be a derivative of purine, with various functional groups attached to the basic purine structure .
Molecular Structure Analysis
Purine has a two-ring structure: a six-membered pyrimidine ring fused to a five-membered imidazole ring . The specific compound you mentioned would have additional groups attached to this basic structure, which would influence its properties .Aplicaciones Científicas De Investigación
Anticancer Potential
The 1,2,4-triazole moiety has been extensively studied for its anticancer properties. Compounds containing this structure exhibit promising activity against cancer cells. Researchers have explored derivatives of 1,2,4-triazoles, including those with the sulphanyl functional group directly attached to the heterocyclic core. These compounds have shown potential as novel anticancer agents .
Enzyme Inhibition
Certain 1,2,4-triazole derivatives, including our compound of interest, demonstrate enzyme inhibition capacity. These molecules can modulate specific enzymes, affecting various biological processes. Investigating their interactions with enzymes provides valuable insights for drug development and therapeutic strategies .
Antioxidant Properties
The 1,2,4-triazole scaffold has been associated with antioxidant activity. Compounds like ours may help protect cells from oxidative stress and contribute to overall health. Understanding their antioxidant mechanisms is crucial for potential therapeutic applications .
Antimicrobial Activity
Researchers have explored 1,2,4-triazoles as antimicrobial agents. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Investigating their specific modes of action and selectivity can guide the development of new antimicrobial drugs .
Anti-Inflammatory Effects
Compounds containing the 1,2,4-triazole core have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, they could potentially be used to manage inflammatory diseases and conditions .
Antituberculous Potential
Given the global health challenge posed by tuberculosis, compounds with antituberculous activity are of great interest. Some 1,2,4-triazoles have shown promise in inhibiting Mycobacterium tuberculosis growth. Further research into their efficacy and safety is essential .
Propiedades
IUPAC Name |
6-(4-ethoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-33-20-12-10-19(11-13-20)30-17(2)16-29-21-22(26-24(29)30)27(3)25(32)28(23(21)31)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCNNYXIJKGBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)
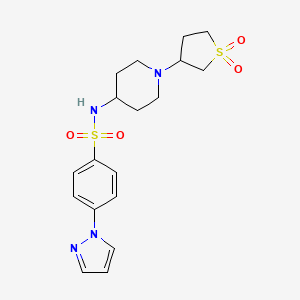
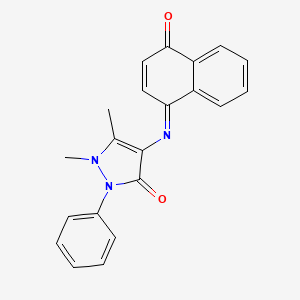
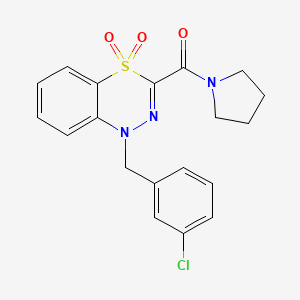
![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)
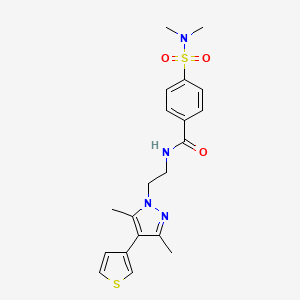
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N-[2-(4-Methylphenoxy)ethyl]acetamide](/img/structure/B2793292.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)
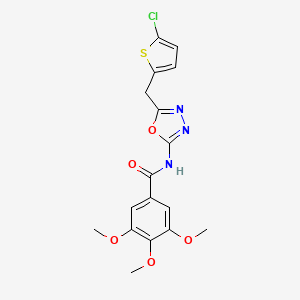
![3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2793298.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2793300.png)
